molecular formula C22H17FN4O3S B10984067 methyl 5-(4-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(4-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10984067
M. Wt: 436.5 g/mol
InChI Key: DOFFCVWZXANPBL-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction involving a suitable pyrazole precursor.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a substitution reaction, often using a fluorinated benzene derivative.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution can result in various substituted fluorophenyl compounds.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-(4-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide
  • (5-methyl-4-nitro-1H-pyrazol-3-yl)(phenyl)methanone

Uniqueness

Methyl 5-(4-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H17FN4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H17FN4O3S/c1-13-17(12-24-27(13)16-6-4-3-5-7-16)20(28)26-22-25-18(21(29)30-2)19(31-22)14-8-10-15(23)11-9-14/h3-12H,1-2H3,(H,25,26,28)

InChI Key

DOFFCVWZXANPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=C(C=C4)F)C(=O)OC

Origin of Product

United States

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